Cas no 2172063-01-1 (4,6-dichloro-2,3-dihydro-1H-inden-2-ol)

4,6-dichloro-2,3-dihydro-1H-inden-2-ol 化学的及び物理的性質
名前と識別子
-
- 4,6-dichloro-2,3-dihydro-1H-inden-2-ol
- EN300-1613761
- 2172063-01-1
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- インチ: 1S/C9H8Cl2O/c10-6-1-5-2-7(12)4-8(5)9(11)3-6/h1,3,7,12H,2,4H2
- InChIKey: SSCBNOCQVOGLLZ-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(=CC2=C1CC(C2)O)Cl
計算された属性
- せいみつぶんしりょう: 201.9952203g/mol
- どういたいしつりょう: 201.9952203g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
4,6-dichloro-2,3-dihydro-1H-inden-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1613761-0.05g |
4,6-dichloro-2,3-dihydro-1H-inden-2-ol |
2172063-01-1 | 0.05g |
$1188.0 | 2023-06-04 | ||
Enamine | EN300-1613761-5.0g |
4,6-dichloro-2,3-dihydro-1H-inden-2-ol |
2172063-01-1 | 5g |
$4102.0 | 2023-06-04 | ||
Enamine | EN300-1613761-250mg |
4,6-dichloro-2,3-dihydro-1H-inden-2-ol |
2172063-01-1 | 250mg |
$1300.0 | 2023-09-23 | ||
Enamine | EN300-1613761-500mg |
4,6-dichloro-2,3-dihydro-1H-inden-2-ol |
2172063-01-1 | 500mg |
$1357.0 | 2023-09-23 | ||
Enamine | EN300-1613761-50mg |
4,6-dichloro-2,3-dihydro-1H-inden-2-ol |
2172063-01-1 | 50mg |
$1188.0 | 2023-09-23 | ||
Enamine | EN300-1613761-100mg |
4,6-dichloro-2,3-dihydro-1H-inden-2-ol |
2172063-01-1 | 100mg |
$1244.0 | 2023-09-23 | ||
Enamine | EN300-1613761-5000mg |
4,6-dichloro-2,3-dihydro-1H-inden-2-ol |
2172063-01-1 | 5000mg |
$4102.0 | 2023-09-23 | ||
Enamine | EN300-1613761-1.0g |
4,6-dichloro-2,3-dihydro-1H-inden-2-ol |
2172063-01-1 | 1g |
$1414.0 | 2023-06-04 | ||
Enamine | EN300-1613761-0.5g |
4,6-dichloro-2,3-dihydro-1H-inden-2-ol |
2172063-01-1 | 0.5g |
$1357.0 | 2023-06-04 | ||
Enamine | EN300-1613761-2.5g |
4,6-dichloro-2,3-dihydro-1H-inden-2-ol |
2172063-01-1 | 2.5g |
$2771.0 | 2023-06-04 |
4,6-dichloro-2,3-dihydro-1H-inden-2-ol 関連文献
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
4,6-dichloro-2,3-dihydro-1H-inden-2-olに関する追加情報
4,6-Dichloro-2,3-Dihydro-1H-Inden-2-Ol: A Comprehensive Overview
4,6-Dichloro-2,3-dihydro-1H-inden-2-ol, also known by its CAS Registry Number 2172063-01-1, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the class of indenols, which are bicyclic structures with a fused benzene ring and a dihydroindene moiety. The presence of two chlorine atoms at the 4 and 6 positions of the indene ring introduces unique electronic and steric properties, making it a valuable intermediate in synthetic chemistry.
The synthesis of 4,6-dichloro-2,3-dihydro-1H-inden-2-ol typically involves multi-step reactions, often starting from readily available aromatic precursors. Recent advancements in catalytic methods have enabled more efficient and selective pathways for its preparation, reducing production costs and minimizing environmental impact. For instance, researchers have explored the use of transition metal catalysts to facilitate the coupling reactions required for constructing the indene skeleton.
One of the most notable applications of this compound is in the field of pharmaceuticals. The hydroxyl group at the 2-position and the chlorinated substituents provide reactive sites for further functionalization, allowing chemists to design bioactive molecules with potential therapeutic benefits. Recent studies have highlighted its role as a key intermediate in the synthesis of antiviral agents and anticancer drugs. For example, a research team at the University of California reported that derivatives of 4,6-dichloro-2,3-dihydro-1H-inden-2-ol exhibit potent inhibitory activity against certain viral enzymes.
In addition to pharmaceutical applications, this compound has found utility in agrochemicals and advanced materials. Its ability to undergo various types of cross-coupling reactions makes it an ideal building block for constructing complex molecular architectures. A study published in the Journal of Organic Chemistry demonstrated that 4,6-dichloro-2,3-dihydro-1H-indenol derivatives can serve as precursors for high-performance organic semiconductors used in flexible electronics.
The physical properties of 4,6-dichloro-2,3-dihydro-1H-indenol are also worth noting. It has a melting point of approximately 95°C and is sparingly soluble in water but dissolves readily in common organic solvents such as dichloromethane and ethyl acetate. These characteristics make it suitable for use in both solution-phase and solid-phase synthesis techniques.
From an environmental perspective, understanding the fate and behavior of this compound is crucial for ensuring sustainable practices in its production and use. Recent research has focused on evaluating its biodegradability under various conditions and assessing its potential impact on aquatic ecosystems. Preliminary findings suggest that it undergoes slow degradation under aerobic conditions but poses minimal risk to non-target organisms when used responsibly.
In conclusion, 4,6-dichloro-2,3-dihydro-1H-indenol (CAS No: 2172063–01–1) is a multifaceted compound with promising applications across diverse industries. Its unique structure enables it to serve as a valuable intermediate in drug discovery and materials science while maintaining favorable physical properties for practical use. As research continues to uncover new synthetic pathways and applications for this compound, its role in advancing modern chemistry is expected to grow significantly.
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